molecular formula C21H30N2O5 B3212225 4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate CAS No. 1097920-69-8

4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate

Cat. No.: B3212225
CAS No.: 1097920-69-8
M. Wt: 390.5 g/mol
InChI Key: UEENZZVDDQAVEG-UHFFFAOYSA-N
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Description

4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the spirocyclic class of chemicals, which are known for their unique ring structures that are interconnected at a single atom. The presence of benzyl and tert-butyl groups in its structure adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a linear precursor containing the necessary functional groups. This process often requires the use of strong bases or acids to facilitate ring closure. The reaction conditions must be carefully controlled to avoid unwanted side reactions and to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology may explore the biological activity of this compound, including its potential as a ligand for receptors or enzymes. Its interaction with biological macromolecules can provide insights into its pharmacological properties.

Medicine: In medicine, 4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate may be investigated for its therapeutic potential. Its ability to modulate biological pathways can make it a candidate for drug development.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

  • 9-Benzyl 4-(tert-butyl) 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate

Uniqueness: 4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate stands out due to its specific arrangement of functional groups and its potential applications in various fields. Its unique structure and reactivity profile make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-O-benzyl 9-O-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5/c1-20(2,3)28-19(25)22-11-9-21(10-12-22)16-23(13-14-27-21)18(24)26-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEENZZVDDQAVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(CCO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121515
Record name 9-(1,1-Dimethylethyl) 4-(phenylmethyl) 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097920-69-8
Record name 9-(1,1-Dimethylethyl) 4-(phenylmethyl) 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097920-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(1,1-Dimethylethyl) 4-(phenylmethyl) 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (5.80 g) and dioxane (100 mL), 1 M aqueous sodium hydroxide (24.9 mL) and benzyl chloroformate (3.55 mL) were added sequentially under ice cooling and stirred at room temperature for 16 hours. The reaction mixture was concentrated under reduced pressure and then extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent; n-hexane:ethyl acetate=9:1-1:1) to give 4-benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate (8.06 g) as a colorless syrup.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step One
Quantity
3.55 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate
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4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate
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